molecular formula C13H16O B8716593 2-Phenylbicyclo[2.2.1]heptan-2-ol CAS No. 78195-92-3

2-Phenylbicyclo[2.2.1]heptan-2-ol

Cat. No. B8716593
CAS RN: 78195-92-3
M. Wt: 188.26 g/mol
InChI Key: UDDFVZBWCXTBMR-UHFFFAOYSA-N
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Patent
US07629467B2

Procedure details

To a solution of norcamphor (60.0 g, 0.54 mole) in THF (1 L) at −65° C. was added phenyl magnesium bromide (200 mL of a 3 M solution in ether, 0.60 mole). The temperature was kept between −65° C. and −20° C. during the addition. After completion of addition, the mixture was slowly warmed to room temperature and stirred overnight. The mixture was cooled to 0° C. and saturated aqueous ammonium chloride (200 mL) was added carefully. A solution of 1 N hydrochloric acid was added until the residual salts were dissolved. The mixture was then extracted twice with ether and the combined organic phases were washed successively with water and brine. The organic layer was dried (MgSO4) and concentrated. Flash chromatography of the residue (silica gel; hexane/EtOAc 9:1) provided I-2a as a white solid (95.0 g).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:5]2[CH2:6][C:7](=[O:8])[CH:3]([CH2:4]2)[CH2:2]1.[C:9]1([Mg]Br)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Cl-].[NH4+].Cl>C1COCC1.CCOCC>[C:9]1([C:7]2([OH:8])[CH2:6][CH:5]3[CH2:4][CH:3]2[CH2:2][CH2:1]3)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C1CC2CC1CC2=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature was kept between −65° C. and −20° C. during the addition
ADDITION
Type
ADDITION
Details
After completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted twice with ether
WASH
Type
WASH
Details
the combined organic phases were washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(C2CCC(C1)C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.